5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline is an organic compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorinated benzodiazole moiety and an aniline group, which contribute to its unique chemical properties and potential applications in pharmaceuticals.
The compound can be sourced from various chemical suppliers and is included in databases such as PubChem, where it is cataloged under the Chemical Identifier (CID) 65804932. It is also documented in scientific literature regarding its synthesis and applications.
This compound can be classified as:
The synthesis of 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline typically involves multi-step organic reactions. One common synthetic route includes:
The synthesis may require specific conditions such as controlled temperatures, solvents (like dimethylformamide or dichloromethane), and catalysts (e.g., palladium on carbon for cross-coupling reactions). The yields and purity of the product can be optimized through techniques like chromatography.
The molecular formula for 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline is , indicating it contains:
The compound's structural data can be represented using various notations:
5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline can undergo various chemical reactions typical for aromatic compounds:
Reactions involving this compound may require specific reagents and conditions to ensure selectivity and yield. For instance, palladium-catalyzed reactions are often employed for cross-coupling processes.
The mechanism of action for 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline is primarily explored in pharmacological contexts where it may act as an inhibitor or modulator of specific biological pathways. The presence of the benzodiazole ring suggests potential interactions with biological targets such as enzymes or receptors involved in cellular signaling.
Research indicates that compounds with similar structures may exhibit activity against various targets including kinases and G-protein coupled receptors, contributing to their therapeutic effects.
The physical properties include:
Key chemical properties are:
Relevant data such as melting point, boiling point, and spectral data (NMR, IR) would provide further insights into its characteristics but are not specified in available literature.
5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline has potential applications in medicinal chemistry as:
Research into its biological activity could lead to novel therapeutic agents in oncology or neurology due to its structural features that allow interaction with various biological targets. Further studies are necessary to fully elucidate its pharmacological profile and therapeutic potential.
The synthesis initiates with ortho-fluoro-nitroaniline precursors, undergoing reductive cyclization to form the 5-fluoro-benzimidazole core. As demonstrated in analogous compounds like 2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline [7], condensation between ortho-arylenediamines and carbonyl derivatives (aldehydes or carboxylic acids) establishes the benzimidazole scaffold. For the target compound, a critical step involves regioselective coupling between 4-fluoro-benzene-1,2-diamine and 2-methyl-3-nitrobenzoic acid, followed by nitro-group reduction and intramolecular cyclization. This yields the key intermediate: 5-fluoro-2-(2-methyl-5-aminophenyl)-1H-benzimidazole. Industrial routes face challenges in controlling dimerization during high-temperature cyclization, necessitating diluted reaction conditions [1] [3].
Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) occurs at the para-position relative to the benzimidazole nitrogen, leveraging the ring’s electron-donating properties. Computational studies indicate fluorine incorporation increases electron deficiency at C2, enhancing downstream cross-coupling efficiency. The isopropyl group is introduced via alkylation catalysis: treatment of 5-fluoro-1H-benzimidazole with 2-bromopropane under basic conditions (K₂CO₃) and catalytic tetrabutylammonium iodide (TBAI) achieves >90% N-alkylation at the N1 position. Microwave irradiation (100°C, 30 min) optimizes this step, suppressing O-alkylation byproducts. Notably, 5-fluoro-1-methylbenzimidazol-2-yl methanol synthesis employs similar phase-transfer catalysis [3] [6] [8].
Regioselectivity is governed by directing group strategies and Lewis acid catalysis. Iron(III) triflimide (generated in situ from FeCl₃ and [BMIM]NTf₂) directs iodination to the para-position of electron-rich arenes, enabling subsequent Cu(I)-catalyzed cyclization. For example, N-tosyl-protected 2-phenylethylamines undergo iodination-cyclization to indolines in 93% yield [10]. In the target compound, orthogonal protection (e.g., tert-butoxycarbonyl, Boc) of the aniline nitrogen prevents unwanted coordination during benzimidazole cyclization. After ring formation, acidolytic deprotection yields the free aniline functionality without disrupting the fluoro or isopropyl groups [3] [6].
Palladium-catalyzed Buchwald-Hartwig amination connects functionalized aryl halides with benzimidazole amines. Using Pd₂(dba)₃/XPhos catalyst systems, C─N bond formation proceeds at 80°C in toluene with yields >85%. Copper(I) catalysts (e.g., CuI/DMEDA) offer cost-effective alternatives for intramolecular C─N couplings, particularly in dihydrobenzofuran syntheses [10]. For the target compound’s biaryl linkage, Suzuki-Miyaura coupling between 2-methyl-3-aminophenylboronic acid and 2-chloro-5-fluoro-1-isopropylbenzimidazole proves effective. Key catalytic systems include:
Table 1: Transition-Metal Catalysts for Cross-Coupling
Catalyst System | Reaction Type | Yield (%) | Byproduct Formation |
---|---|---|---|
Pd(OAc)₂/XPhos | Suzuki-Miyaura | 88 | <5% homocoupling |
CuI/1,10-phenanthroline | Ullmann-type C─N | 76 | 12% dehalogenation |
Fe(acac)₃/IPr·HCl | C─H activation | 68 | 20% dimer |
Nickel catalysts (e.g., NiCl₂(dme)/dppf) provide access to electron-deficient substrates but suffer from sensitivity to fluorinated intermediates [4] [5] [6].
Industrial synthesis faces three key bottlenecks:
Scalability is further limited by high dilution requirements during cyclization (0.1–0.5M concentrations), necessitating continuous-flow reactors for throughput enhancement.
Table 2: Key Synthetic Intermediates and Properties
Intermediate | Molecular Formula | Molecular Weight | Key Purification Method |
---|---|---|---|
4-fluoro-N-(2-methyl-5-nitrophenyl)benzene-1,2-diamine | C₁₃H₁₂FN₃O₂ | 261.26 | Alumina column chromatography |
5-fluoro-1-isopropyl-2-(2-methyl-5-aminophenyl)-1H-benzimidazole | C₁₇H₁₈FN₃ | 283.35 | Recrystallization (EtOAc/hexane) |
2-chloro-5-fluoro-1-isopropylbenzimidazole | C₁₀H₁₀ClFN₂ | 212.65 | Distillation (0.1 mmHg) |
Comprehensive Compound Listing
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1